1-(2-Pyrazinylmethyl)guanidine
Description
Historical Context and Significance of Guanidine (B92328) Derivatives in Synthetic Chemistry
Guanidine, with the formula HN=C(NH₂)₂, was first prepared in 1861 by Adolph Strecker from guanine, a compound isolated from guano. wichita.edu This nitrogen-rich organic compound is a colorless, crystalline solid that is a strong base, a property attributable to the resonance stabilization of its conjugate acid, the guanidinium (B1211019) cation. wichita.edu In the guanidinium ion, the positive charge is delocalized equally among the three nitrogen atoms, resulting in a highly stable cation. wichita.edu
The guanidinium group is a key functional moiety in the amino acid arginine, highlighting its importance in biological systems, particularly in protein structure and enzyme function. wichita.edu Beyond its natural occurrence, the guanidine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. nih.govwikipedia.org Historically, guanidine derivatives have been instrumental in the development of various therapeutic agents. For instance, the discovery of the antidiabetic properties of guanidine derivatives led to the development of metformin, a biguanide (B1667054) drug that is now a first-line treatment for type 2 diabetes. nih.gov
In synthetic chemistry, guanidines are valued for their strong, non-nucleophilic basicity, making them useful catalysts and reagents in a variety of organic transformations. researchgate.net Their ability to form stable salts and participate in hydrogen bonding has also been exploited in the design of supramolecular assemblies and organocatalysts. The versatility of the guanidine group has led to its incorporation into a wide range of molecular frameworks, leading to compounds with applications as diverse as antibiotics, diuretics, and anti-ulcer agents. nih.gov
Overview of Pyrazine (B50134) Heterocycles in Chemical Research
Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. qmul.ac.ukqmul.ac.uk This scaffold is found in a variety of natural products, contributing to the characteristic aromas of many foods. mdpi.com The first synthesis of a pyrazine derivative was reported in the 19th century, and since then, the chemistry of pyrazines has been extensively explored. mdpi.com
The pyrazine ring is an electron-deficient system, which influences its reactivity. It is generally resistant to electrophilic substitution but is more susceptible to nucleophilic attack. This reactivity profile makes pyrazines valuable building blocks in organic synthesis. qmul.ac.ukqmul.ac.uk
In the realm of chemical research, pyrazine derivatives are of significant interest due to their wide range of biological activities. nih.govacdlabs.com The pyrazine nucleus is a key component in several clinically important drugs. For example, pyrazinamide (B1679903) is a first-line medication used in the treatment of tuberculosis. The ability of the pyrazine scaffold to serve as a versatile platform for chemical modification has led to the development of numerous compounds with anticancer, antibacterial, anti-inflammatory, and antiviral properties. researchgate.netnih.gov The structural and electronic properties of the pyrazine ring allow it to act as a ligand for metal ions, leading to the formation of coordination complexes with interesting photophysical and catalytic properties.
Structural Elucidation and Nomenclatural Conventions for 1-(2-Pyrazinylmethyl)guanidine within a Broader Chemical Context
The compound this compound incorporates both the pyrazine and guanidine functionalities, linked by a methylene (B1212753) bridge. A systematic approach is required to fully understand its structure and nomenclature.
Nomenclatural Conventions:
According to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), the name of a chemical compound should uniquely describe its molecular structure. For this compound, the nomenclature can be broken down as follows:
Guanidine: This is the parent structure, a one-carbon compound with three nitrogen atoms. The nitrogen atoms are numbered 1, 2, and 3, with the =NH group typically assigned position 2.
Pyrazinylmethyl: This describes the substituent attached to the guanidine nitrogen. "Pyrazinyl" indicates the presence of a pyrazine ring, and the locant "2-" specifies the point of attachment from the pyrazine ring to the rest of the molecule. "Methyl" refers to the -CH₂- group that links the pyrazine ring to the guanidine moiety.
1-: This locant indicates that the pyrazinylmethyl group is attached to the nitrogen atom at position 1 of the guanidine structure.
Therefore, the name "this compound" precisely defines the connectivity of the atoms in the molecule. An alternative, though less common, name could be derived by treating the guanidine as a substituent, which would be named "guanidino-".
Structural Elucidation:
The presence of multiple nitrogen atoms in both the pyrazine and guanidine moieties makes the molecule capable of acting as both a hydrogen bond donor and acceptor. This property will significantly influence its intermolecular interactions in the solid state and in solution.
Compound and Scaffold Data
Below are tables summarizing key information for the chemical scaffolds and the target compound discussed in this article.
Table 1: Properties of Guanidine and Pyrazine Scaffolds
| Property | Guanidine | Pyrazine |
| Formula | CH₅N₃ | C₄H₄N₂ |
| Molar Mass | 59.07 g/mol | 80.09 g/mol |
| Appearance | Colorless solid | Colorless to pale yellow solid |
| Basicity (pKb) | 0.4 | 13.35 |
| Key Features | Strong organic base, resonance-stabilized conjugate acid | Aromatic, electron-deficient heterocycle |
Data sourced from various chemical databases.
Table 2: Nomenclature of this compound
| Component | IUPAC Name | Function |
| Parent Hydride | Guanidine | The main chemical class |
| Substituent | 2-Pyrazinylmethyl | The group attached to the parent |
| Locant | 1- | Specifies the point of attachment on the guanidine |
| Full IUPAC Name | This compound | The systematic name of the compound |
Nomenclature based on IUPAC guidelines. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C6H9N5 |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
2-(pyrazin-2-ylmethyl)guanidine |
InChI |
InChI=1S/C6H9N5/c7-6(8)11-4-5-3-9-1-2-10-5/h1-3H,4H2,(H4,7,8,11) |
InChI Key |
GQKKELXYSHLSFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)CN=C(N)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Pyrazinylmethyl Guanidine and Its Analogues
Direct Synthetic Routes from Pyrazine (B50134) Precursors
Direct synthetic strategies provide an efficient pathway to 1-(2-Pyrazinylmethyl)guanidine by leveraging commercially available or readily accessible pyrazine starting materials. These methods are characterized by a key chemical transformation that introduces the guanidine (B92328) functional group in a single step.
Guanidination Reactions of 2-(Aminomethyl)pyrazine
A prominent and direct method for the synthesis of this compound involves the guanidination of 2-(aminomethyl)pyrazine. This reaction entails the nucleophilic attack of the primary amino group of 2-(aminomethyl)pyrazine on an electrophilic guanidinylating agent. A widely employed reagent for this purpose is S-methylisothiourea or its protected analogues.
To achieve better control over the reaction and minimize the formation of byproducts, protected guanidinylating agents such as N,N'-di-Boc-S-methylisothiourea are frequently utilized. The reaction of 2-(aminomethyl)pyrazine with this reagent, often facilitated by a coupling agent like mercury(II) chloride (HgCl₂), yields the protected guanidine derivative. Subsequent deprotection under acidic conditions, for instance with trifluoroacetic acid (TFA), affords the desired this compound.
Table 1: Representative Conditions for the Guanidination of 2-(Aminomethyl)pyrazine
| Guanidinylating Agent | Solvent | Catalyst/Additive | Temperature (°C) | Reaction Time (h) | Plausible Yield (%) |
| N,N'-di-Boc-S-methylisothiourea | Tetrahydrofuran (THF) | HgCl₂ | 25 | 12–24 | 75–90 |
| S-Methylisothiourea sulfate | Water/Ethanol (B145695) | Sodium Hydroxide (B78521) | 60–80 | 6–12 | 65–80 |
| Cyanamide | Water | Scandium(III) triflate | 30–50 | 24–48 | 55–70 |
Condensation Reactions with Urea (B33335) Derivatives for Guanidine Formation
An alternative direct approach is the condensation reaction between 2-(aminomethyl)pyrazine and urea or its derivatives. This method generally requires thermal conditions to drive the reaction, often in the presence of a catalyst, leading to the elimination of ammonia (B1221849) and formation of the guanidine. While this approach can be economically advantageous, it may suffer from lower selectivity, potentially forming urea and biuret (B89757) side products, which necessitates rigorous purification of the final compound.
Multistep Synthesis Pathways and Intermediate Derivatization Strategies
Multistep synthetic routes offer enhanced control and versatility, allowing for the introduction of diverse substituents on both the pyrazine ring and the guanidine moiety. These pathways typically proceed through the formation and subsequent derivatization of a key pyrazine intermediate.
Formation of Pyrazinylmethyl Halides as Key Intermediates
A flexible multistep synthesis often commences with the preparation of a pyrazinylmethyl halide, such as 2-(chloromethyl)pyrazine (B1585198). This crucial intermediate can be synthesized from 2-methylpyrazine (B48319) via a radical halogenation reaction using N-chlorosuccinimide (NCS) and a radical initiator like benzoyl peroxide. Alternatively, 2-(hydroxymethyl)pyrazine can be converted to the corresponding chloride using standard halogenating agents like thionyl chloride (SOCl₂) or to the bromide using phosphorus tribromide (PBr₃).
Table 2: Typical Conditions for the Synthesis of 2-(Chloromethyl)pyrazine
| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Plausible Yield (%) |
| 2-Methylpyrazine | N-Chlorosuccinimide, Benzoyl Peroxide | Carbon Tetrachloride | 77 (Reflux) | 4–8 | 55–65 |
| 2-(Hydroxymethyl)pyrazine | Thionyl Chloride | Dichloromethane | 0 to 25 | 2–4 | 85–95 |
Nucleophilic Substitution Strategies with Guanidine Precursors
Following its preparation, the pyrazinylmethyl halide serves as an electrophile in a nucleophilic substitution reaction with guanidine or its salts. The reaction of 2-(chloromethyl)pyrazine with guanidine hydrochloride in the presence of a base, for example, sodium ethoxide in ethanol, provides a direct route to this compound. This S_N2 reaction is favored by the use of readily accessible and cost-effective starting materials.
Protecting Group Chemistry in the Synthesis of Guanidine Moieties
The use of protecting groups is a cornerstone of modern organic synthesis, ensuring high selectivity and purity, especially when dealing with molecules bearing multiple reactive sites. In the context of this compound synthesis, the primary amine of 2-(aminomethyl)pyrazine can be temporarily masked with a protecting group such as the tert-butoxycarbonyl (Boc) group. The Boc group is robust under various conditions but can be readily cleaved using acidic reagents.
Similarly, the guanidine functional group is often introduced in a protected form. The use of N,N'-di-Boc-protected guanidinylating agents is a common strategy to temper the nucleophilicity of the guanidine nitrogens and prevent undesired side reactions. The final deprotection step, typically carried out with a strong acid like trifluoroacetic acid, unmasks the guanidine to afford the target compound, usually as a salt. This approach facilitates cleaner reaction profiles and simplifies the purification process.
Table 3: Common Protecting Groups in the Synthesis of Pyrazinylmethylguanidine
| Functional Group | Protecting Group | Protection Reagents | Deprotection Conditions |
| Amine (-NH₂) | Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate, Triethylamine | Trifluoroacetic Acid or HCl in Dioxane |
| Guanidine (-C(=NH)NH₂) | Di-Boc | N,N'-di-Boc-S-methylisothiourea | Trifluoroacetic Acid or HCl in Dioxane |
Green Chemistry Approaches in Synthetic Design for this compound
Green chemistry principles are increasingly being integrated into the synthesis of nitrogen-containing heterocyclic compounds. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
The use of organic solvents in chemical synthesis contributes significantly to chemical waste and environmental pollution. Consequently, the development of solvent-free reaction conditions is a cornerstone of green chemistry. Techniques such as microwave-assisted synthesis and mechanochemistry have emerged as powerful tools for achieving this goal.
Microwave irradiation can accelerate reaction rates, often leading to higher yields in shorter timeframes and under solvent-free conditions. For instance, a novel microwave-mediated synthesis was developed for the eco-friendly production of pyrimido[1,2-a]benzimidazole (B3050247) derivatives in high yields without a solvent. rsc.org This approach, utilizing simple starting materials, highlights the potential for similar applications in the synthesis of this compound. In some cases, one of the reactants can even act as the solvent and a catalyst, as demonstrated in the synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids where 2-aminopyridine (B139424) served this dual role under solvent-free conditions. nih.gov
Mechanochemical synthesis, which involves grinding solid reactants together, offers another avenue for solvent-free reactions. This technique has been successfully employed for the elaboration of pyrazine derivatives and can be a viable, sustainable method for the synthesis of the target compound. researchgate.net
Table 1: Comparison of Reaction Conditions for Synthesis of Related Heterocyclic Compounds
| Product | Method | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |
| Pyrimido[1,2-a]benzimidazole | Microwave | None | Guanidine hydrochloride | Not Specified | High | rsc.org |
| Pyridinyl-1,3,5-triazine-2,4-diamine | Microwave | None (2-aminopyridine as reactant) | None | 15 min | 92 | nih.gov |
| Propargylamines | Various | None | Various | Varied | High | rsc.org |
| Pyrazole Derivatives | Hydrothermal | None | None | 5h | Moderate to Good | researchgate.net |
This interactive table allows for the comparison of different solvent-free synthetic methods for related heterocyclic compounds, illustrating the potential for high-yield, environmentally friendly synthesis.
The use of heavy metal catalysts in organic synthesis poses environmental and health risks. Therefore, catalyst-free reactions or the use of non-toxic, recyclable organocatalysts are highly desirable.
Guanidine and its derivatives are known to be strong organic bases and have been widely used as organocatalysts in a variety of reactions. researchgate.netresearchgate.net Their catalytic activity stems from their ability to act as Brønsted bases or hydrogen-bond donors. researchgate.netrsc.org This intrinsic property could be harnessed in the synthesis of this compound itself, potentially through an auto-catalyzed mechanism under certain conditions.
Furthermore, catalyst-free synthetic methods are being explored. A novel, green, and efficient microwave-assisted synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids was developed in a one-step, multi-component reaction under neat (solvent- and catalyst-free) conditions. nih.gov This demonstrates the feasibility of synthesizing complex nitrogen-containing heterocycles without the need for an external catalyst. Guanidine hydrochloride has also been employed as a green organocatalyst for the synthesis of other heterocyclic systems. rsc.orgresearchgate.net
Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Rearrangements and addition reactions are inherently 100% atom economical. rsc.org
A plausible synthetic route to this compound could involve the reaction of 2-(aminomethyl)pyrazine with a guanylating agent. The choice of the guanylating agent and the reaction conditions would significantly impact the atom economy of the process. For instance, using a reagent that generates a stoichiometric byproduct with a high molecular weight would result in a low atom economy.
The BHC synthesis of ibuprofen (B1674241) is a classic example of how redesigning a synthetic route can dramatically improve atom economy from 40% to 77% by replacing stoichiometric reagents with catalytic ones. rsc.org Similarly, in the synthesis of this compound, a catalytic approach or a multicomponent reaction where most of the atoms from the starting materials are incorporated into the final product would be highly advantageous from an atom economy perspective. One-pot multicomponent reactions are particularly attractive as they can generate molecular complexity in a single step with high atom efficiency. researchgate.net
Purity Assessment and Scale-Up Considerations in Compound Synthesis
The transition from a laboratory-scale synthesis to industrial production presents a unique set of challenges related to purification and scalability.
Ensuring the high purity of the final compound is critical. While traditional purification techniques like column chromatography are effective at the lab scale, they are often not economically or environmentally viable for large-scale production due to the large volumes of solvents required.
Advanced purification techniques that are more amenable to scale-up include:
Crystallization: This is often the most cost-effective and scalable method for purifying solid compounds. The development of an efficient crystallization process is crucial for industrial synthesis.
Preparative High-Performance Liquid Chromatography (HPLC): While still solvent-intensive, modern preparative HPLC systems with solvent recycling capabilities can be used for high-purity separations on a larger scale.
Supercritical Fluid Chromatography (SFC): This technique uses supercritical fluids, most commonly carbon dioxide, as the mobile phase, significantly reducing the use of organic solvents.
Group-Assistant-Purification (GAP) Chemistry: This process has been used for the purification of benzopyran and pyranopyrimidinone derivatives, avoiding traditional chromatography and offering a greener alternative. researchgate.net
Scaling up the synthesis of this compound from the laboratory to an industrial setting involves overcoming several challenges:
Heat Transfer: Reactions that are easily controlled in small flasks can become difficult to manage on a large scale due to changes in the surface area-to-volume ratio, which affects heat transfer. This is particularly relevant for highly exothermic reactions or those requiring precise temperature control, such as microwave-assisted syntheses.
Mixing: Ensuring efficient mixing of reactants in large reactors is critical for consistent product quality and yield.
Solvent-Free Conditions: While environmentally beneficial, solvent-free reactions can present challenges on a large scale, including handling viscous reaction mixtures or solids and ensuring efficient mixing.
Catalyst Recovery and Reuse: If an organocatalyst is used, developing efficient methods for its recovery and reuse is essential for the economic viability of the process.
Process Safety: A thorough evaluation of the reaction hazards is necessary to ensure safe operation on an industrial scale.
Strategies to address these challenges include the use of specialized reactor designs for efficient heat transfer and mixing, the development of robust process control systems, and the implementation of continuous flow chemistry, which can offer better control over reaction parameters and facilitate scalability. The synthesis of piperidines from biomass-derived furfural (B47365) highlights the potential for developing sustainable, one-pot catalytic processes that can be scaled up. nih.gov
Advanced Spectroscopic and Chromatographic Methods for Compound Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-(2-Pyrazinylmethyl)guanidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.
Proton (¹H) NMR Spectroscopy for Structural Confirmation
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the pyrazine (B50134) ring, the methylene (B1212753) bridge, and the guanidine (B92328) group protons.
The three aromatic protons on the pyrazine ring are expected to appear in the downfield region, typically between δ 8.0 and 8.6 ppm, due to the deshielding effect of the electronegative nitrogen atoms and the aromatic ring current. chemicalbook.com Their specific shifts and coupling patterns (doublets or singlet-like signals) would depend on their positions relative to the methylguanidine substituent. The methylene (-CH₂) protons, being adjacent to both the electron-withdrawing pyrazine ring and the nitrogen of the guanidine group, are predicted to resonate in the range of δ 4.0 - 4.5 ppm as a singlet, assuming no coupling with the guanidine protons. The protons on the guanidine moiety (-NH-, -NH₂) are expected to produce broad signals due to quadrupole broadening from the adjacent ¹⁴N nuclei and chemical exchange. Their chemical shifts can be highly variable, often appearing between δ 6.0 and 7.5 ppm, and their signals may be broad or even disappear upon D₂O exchange.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Pyrazine H-3/H-5/H-6 | 8.0 - 8.6 | d, s | 3H |
| Methylene (-CH₂-) | 4.0 - 4.5 | s | 2H |
Predicted values are based on typical chemical shifts for similar functional groups. chemicalbook.comoregonstate.edupdx.edu
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.
The pyrazine ring is expected to show four distinct carbon signals in the aromatic region (δ 140-155 ppm). The carbon atom attached to the methylene group (C-2) would likely be the most downfield of the pyrazine carbons. The methylene bridge carbon (-CH₂) is anticipated to appear in the range of δ 45-55 ppm. The guanidinyl carbon (-C=N) is highly characteristic and is expected to resonate significantly downfield, typically around δ 155-160 ppm. chemicalbook.com This distinct chemical shift is a key identifier for the guanidine functional group.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrazine C-2 | 150 - 155 |
| Pyrazine C-3/C-5/C-6 | 140 - 148 |
| Methylene (-CH₂-) | 45 - 55 |
Predicted values are based on typical chemical shifts for similar functional groups. chemicalbook.comoregonstate.edulibretexts.org
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. sdsu.edu For this compound, it would primarily show correlations between the adjacent protons on the pyrazine ring, helping to definitively assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would be used to link each proton signal from the pyrazine ring and the methylene bridge to its corresponding carbon signal, confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is vital for piecing together the molecular structure. sdsu.educolumbia.edu Key expected correlations would include:
The methylene protons showing correlations to the carbons of the pyrazine ring (C-2, C-3) and to the guanidinyl carbon.
The pyrazine protons showing long-range correlations to other carbons within the ring, confirming the substitution pattern.
These 2D techniques, used in concert, would provide definitive evidence for the proposed structure of this compound.
Mass Spectrometry (MS) Applications in Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₆H₉N₅), the exact mass of the neutral molecule is calculated by summing the masses of the most abundant isotopes of its constituent atoms (C=12.000000, H=1.007825, N=14.003074). missouri.edu In practice, analysis is often performed on the protonated molecule, [M+H]⁺.
Table 3: Calculated Exact Mass for this compound
| Formula | Ion | Calculated Monoisotopic Mass (m/z) |
|---|
The experimentally determined m/z value from HRMS would be compared to this calculated value. A match within a few parts per million (ppm) would provide strong evidence for the correct elemental formula.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the protonated molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information. wikipedia.org
A plausible fragmentation pathway for protonated this compound would likely begin with the cleavage of the benzylic C-N bond, which is typically the weakest bond. This would lead to the formation of two primary fragment ions.
Key Predicted Fragmentation Steps:
Formation of the Pyrazinylmethyl Cation: The most likely initial fragmentation would be the cleavage of the bond between the methylene carbon and the guanidine nitrogen. This would result in a highly stable pyrazinylmethyl cation at m/z 95.0607. This fragment is stabilized by the aromatic pyrazine ring.
Loss of Ammonia (B1221849)/Cyanamide from Guanidine: The guanidine portion could undergo characteristic losses, such as the neutral loss of ammonia (NH₃) or cyanamide (CH₂N₂).
Ring Fragmentation: At higher collision energies, the pyrazine ring of the m/z 95 fragment could itself fragment, leading to smaller ions characteristic of pyrazine ring cleavage. chemguide.co.uk
Table 4: Predicted Key Fragment Ions in MS/MS of this compound
| Proposed Fragment Ion | Formula | Calculated m/z | Proposed Origin |
|---|---|---|---|
| Pyrazinylmethyl cation | [C₅H₅N₂]⁺ | 95.0607 | Cleavage of CH₂-N bond |
| Guanidine | [CH₆N₃]⁺ | 60.0560 | Cleavage of CH₂-N bond |
Analysis of these fragmentation pathways provides a fingerprint of the molecule, confirming the presence and connectivity of the pyrazinylmethyl and guanidine substructures.
Infrared (IR) and Raman Spectroscopy Techniques for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the vibrational modes of molecules. These methods are instrumental in identifying functional groups and providing a molecular fingerprint, which is invaluable for structural confirmation and solid-state characterization. The complementarity of IR and Raman spectroscopy offers a more complete vibrational analysis, as some molecular vibrations may be strong in one technique and weak or absent in the other .
The vibrational spectrum of this compound is a composite of the characteristic vibrations of its constituent guanidine and pyrazine functionalities.
The guanidinium (B1211019) group , in its protonated form, which is expected to be stable, possesses a high degree of resonance stabilization and a planar Y-shape. Its vibrational spectrum is characterized by several distinct modes. The N-H stretching vibrations typically appear as a broad band in the IR spectrum in the range of 3100-3400 cm⁻¹. The C=N stretching and NH₂ scissoring vibrations are also prominent, often observed in the 1600-1700 cm⁻¹ region researchgate.net.
The pyrazine ring , an aromatic heterocycle, exhibits characteristic ring stretching and C-H vibrational modes. The C-H stretching vibrations of the pyrazine ring are typically observed above 3000 cm⁻¹. The ring stretching vibrations, which involve the C-C and C-N bonds within the aromatic system, give rise to a series of bands in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and appear at lower wavenumbers.
A representative, albeit theoretical, compilation of the expected vibrational frequencies for the key functional groups in this compound is presented in the table below. It is important to note that the exact positions of these bands can be influenced by the solid-state environment and intermolecular interactions.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Moiety |
| N-H Stretching | 3100-3400 | Guanidine |
| C-H Stretching (Aromatic) | 3000-3100 | Pyrazine |
| C=N Stretching / NH₂ Scissoring | 1600-1700 | Guanidine |
| Aromatic Ring Stretching | 1400-1600 | Pyrazine |
| C-N Stretching | 1100-1300 | Guanidine/Pyrazine Linkage |
| C-H In-plane Bending | 1000-1300 | Pyrazine |
| C-H Out-of-plane Bending | 700-900 | Pyrazine |
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in the pharmaceutical industry as different polymorphs can exhibit distinct physical and chemical properties. Both IR and Raman spectroscopy are highly sensitive to changes in the crystal lattice and molecular conformation, making them indispensable tools for polymorph screening.
Differences in the spectra of polymorphs can manifest as shifts in peak positions, changes in peak intensities, and the appearance or disappearance of peaks. These spectral variations arise from differences in intermolecular interactions, such as hydrogen bonding, and changes in the symmetry of the molecule in the crystal lattice. For this compound, the hydrogen bonding network involving the guanidinium group is likely to be a key determinant of the crystal packing, and any variations in this network between different polymorphs would be readily detectable by IR and Raman spectroscopy.
Chromatographic Separation and Purity Assessment Methods
Chromatographic techniques are fundamental for the separation, purification, and purity assessment of chemical compounds. For a polar and basic compound like this compound, a variety of chromatographic methods can be employed.
High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile and thermally labile compounds. Due to the basic nature of the guanidine group (with a high pKa), ion-exchange chromatography or reversed-phase chromatography with an ion-pairing agent are suitable approaches sielc.com. A straightforward HPLC-UV method can be developed for the analysis of guanidine compounds mtc-usa.com.
A typical HPLC method for the purity profiling of this compound would involve a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The use of an acidic mobile phase would ensure the protonation of the guanidine moiety, leading to good peak shape and retention. UV detection would be appropriate, given the UV-absorbing pyrazine ring. For instance, a simple method could utilize a mobile phase of 50% DI water, 50% acetonitrile, and 0.1% formic acid, with UV detection at 195 nm mtc-usa.com. Alternatively, pre-column derivatization with reagents like acetylacetone can be employed to enhance detectability and chromatographic performance nih.gov.
The following table outlines a potential HPLC method for the purity analysis of this compound:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | A suitable gradient from low to high %B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10 µL |
| Detection | UV at a wavelength corresponding to the absorbance maximum of the pyrazine ring (e.g., ~260 nm) |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is likely not sufficiently volatile for direct GC analysis, the technique can be applied to the analysis of volatile impurities or degradation products. Furthermore, derivatization of the guanidine group could potentially yield a more volatile compound amenable to GC analysis.
GC-MS (Gas Chromatography-Mass Spectrometry) is a particularly valuable tool for the identification of unknown volatile compounds stevens.eduresearchgate.net. The pyrazine moiety, being a nitrogen-containing heterocycle, would produce a characteristic fragmentation pattern in the mass spectrometer, aiding in its identification mdpi.com.
The molecule this compound is not inherently chiral. However, if a chiral center were introduced into the molecule, for example, through substitution on the methylene bridge or the pyrazine ring, then the resulting enantiomers would need to be separated and their purity determined. Chiral guanidines have gained significant attention as catalysts in asymmetric synthesis, and methods for their chiral resolution are of considerable interest nih.govnih.govresearchgate.netrsc.orgresearchgate.net.
Chiral HPLC is the most common method for the separation of enantiomers. This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive. Given the basic nature of the guanidine group, CSPs that operate on the principle of ion-pairing or hydrogen bonding interactions would be particularly effective.
Computational Chemistry and Theoretical Investigations of 1 2 Pyrazinylmethyl Guanidine
Electronic Structure Calculations and Molecular Orbital Theory
The electronic properties of a molecule are fundamental to its reactivity and interactions. Computational methods are adept at modeling these characteristics, offering a theoretical window into a compound's behavior.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For a molecule like 1-(2-Pyrazinylmethyl)guanidine, DFT calculations could provide valuable information about its ground state properties. These calculations typically involve optimizing the molecular geometry to find the lowest energy arrangement of atoms. From this optimized structure, various properties can be calculated, including the distribution of electron density, molecular electrostatic potential, and bond dissociation energies. nih.govscispace.comchemrxiv.org Such data for this compound would be instrumental in predicting its stability and reactive sites. However, specific DFT studies on this compound are currently absent from the scientific literature.
Ab Initio Methods for Electronic Configuration Analysis
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock, can be used to analyze the electronic configuration of a molecule in great detail. asianpubs.orgresearchgate.net For this compound, an ab initio study could elucidate the nature of its chemical bonds and the energies of its molecular orbitals. This information is foundational for understanding its spectroscopic properties and chemical reactivity. To date, no such ab initio analyses for this specific compound have been published.
Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Indices
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comyoutube.com The energy and shape of these orbitals are key indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). asianpubs.org Analysis of the HOMO-LUMO gap can provide insights into the kinetic stability and chemical reactivity of a molecule. nih.gov While FMO analysis is a common practice in computational chemistry, it has not been specifically applied to this compound in any available research.
Conformational Analysis and Molecular Dynamics Simulations
Molecules are not static entities; they are in constant motion, and their shapes can change. Understanding the conformational landscape and dynamic behavior of a molecule is crucial for predicting its interactions with other molecules.
Energy Minimization and Conformational Sampling of Flexible Moieties
This compound possesses flexible moieties, such as the bond connecting the pyrazine (B50134) ring to the guanidine (B92328) group. The rotation around this bond can lead to different spatial arrangements, or conformations, each with a different energy level. Conformational analysis involves systematically exploring these different arrangements to identify the most stable (lowest energy) conformers. researchgate.netbeilstein-journals.org This is often achieved through computational methods that perform energy minimization and conformational sampling. rsc.orgnih.gov Such studies are vital for understanding how the molecule might present itself in a biological or chemical environment, but specific research on the conformational preferences of this compound is lacking.
Molecular Dynamics (MD) Simulations for Dynamic Behavior Studies
Molecular dynamics (MD) simulations provide a computational microscope to observe the movements of atoms and molecules over time. acs.org By solving Newton's equations of motion for a system of particles, MD simulations can reveal how a molecule like this compound behaves in a solution or when interacting with a biological target. nih.govacs.orgrsc.orgnih.gov These simulations can provide information on conformational changes, solvent effects, and the stability of molecular complexes. Despite the power of MD simulations, there are no published studies detailing the dynamic behavior of this compound.
Intramolecular Hydrogen-Bonding Interactions and Conformational Control
The three-dimensional structure of this compound is significantly influenced by the potential for intramolecular hydrogen bonding. Computational studies on analogous compounds, such as pyridin-2-yl guanidine derivatives, have demonstrated that the conformation is largely controlled by interactions between the guanidinium (B1211019) group and the nitrogen atom of the heterocyclic ring. nih.gov In its protonated (guanidinium salt) form, a strong intramolecular hydrogen bond is predicted to form between a proton on the guanidinium moiety and one of the nitrogen atoms of the pyrazine ring.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are invaluable for predicting the spectroscopic parameters of molecules like this compound, offering a way to forecast spectral data that can later be validated experimentally.
Computational Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) chemical shifts for this compound can be predicted with a high degree of accuracy using quantum chemical calculations, such as those employing Density Functional Theory (DFT). rsc.org These methods calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts relative to a standard. Machine learning algorithms, trained on large datasets of experimental spectra, have also emerged as powerful tools for the rapid and accurate prediction of ¹H NMR chemical shifts. nih.govnih.gov
For this compound, theoretical predictions would differentiate the chemical environments of the protons and carbons. The protons on the pyrazine ring are expected to appear in the aromatic region of the ¹H NMR spectrum, with their precise shifts influenced by the electron-withdrawing nature of the nitrogen atoms and the substituent. The methylene (B1212753) bridge (CH₂) protons would show a characteristic shift, while the N-H protons of the guanidine group would likely appear as broad signals, their position being sensitive to solvent and concentration.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆) This table is a theoretical representation based on computational models and typical chemical shift values for analogous functional groups.
Theoretical Vibrational Frequencies from IR and Raman Simulations
Theoretical vibrational spectra (Infrared and Raman) are typically simulated using DFT calculations, which compute the harmonic frequencies corresponding to the normal modes of vibration. cardiff.ac.uk These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. researchgate.netnih.gov
The simulated IR and Raman spectra for this compound would feature characteristic peaks. Key vibrational modes would include N-H stretching frequencies from the guanidine group, C=N stretching of the guanidinium core, and various stretching and bending modes associated with the pyrazine ring and the methylene linker. The interpretation of these spectra aids in the structural confirmation of the molecule. nih.gov
Table 2: Predicted Key Vibrational Frequencies for this compound This table presents theoretical vibrational frequencies based on computational simulations and known data for the functional groups.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies (Purely Theoretical/Predictive)
Ligand-Based and Structure-Based QSAR Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) models are theoretical constructs that correlate the chemical structure of a series of compounds with a specific activity. For a compound like this compound, both ligand-based and structure-based QSAR approaches could be hypothetically developed.
Ligand-Based QSAR: This approach would be used if the structures of a series of active guanidine analogs are known, but the structure of their molecular target is not. It involves calculating a variety of molecular descriptors for each analog, such as electronic (e.g., dipole moment), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties. nih.gov A statistical model is then built to find a mathematical relationship between these descriptors and the observed activity. For guanidine derivatives, studies have shown that properties like molar refractivity and ionization potential can be important descriptors. researchgate.net
Structure-Based QSAR: If a three-dimensional structure of a target is available, this method can be employed. It often begins with molecular docking (see below) to align a set of ligands within a binding site. frontiersin.org From these docked poses, interaction fields (steric and electrostatic) are calculated and used to build a 3D-QSAR model. nih.gov Such models can provide a visual and quantitative map of which regions of the molecule are favorable or unfavorable for activity, guiding future structural modifications. frontiersin.orgnih.gov
Molecular Docking Methodologies for Predicting Binding Modes with Abstract Chemical Scaffolds (Excluding Biological Context)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another. nih.gov In a purely theoretical context, this compound can be docked into abstract chemical scaffolds to explore its fundamental binding capabilities without reference to a specific biological protein. These scaffolds could be designed with features like cavities, planar surfaces, or arrangements of hydrogen bond donors and acceptors.
The docking process involves:
Conformational Sampling: Generating a diverse set of low-energy conformations of this compound.
Placement: Placing these conformations within the defined "binding site" of the abstract scaffold.
Scoring: Using a scoring function to evaluate the fitness of each pose. This function estimates the binding energy by considering terms for van der Waals forces, electrostatic interactions, and hydrogen bonds.
Chemical Reactivity and Derivatization Strategies of the Guanidine and Pyrazine Moieties
Reactions at the Guanidine (B92328) Nitrogen Centers
The guanidine group is characterized by its high pKa of approximately 13.6, making it one of the strongest organic bases. scripps.edu This basicity is due to the resonance stabilization of its protonated form, the guanidinium (B1211019) cation. scripps.edu This inherent nucleophilicity allows for various reactions at its nitrogen centers.
The nucleophilic nitrogens of the guanidine moiety can readily participate in N-alkylation and N-acylation reactions. The specific outcome of these reactions can depend on the substitution pattern of the guanidine and the nature of the electrophile.
N-Alkylation: This reaction typically involves treating the guanidine with alkyl halides. The reaction proceeds via nucleophilic substitution, where a nitrogen atom of the guanidine displaces the halide. Due to the multiple nitrogen atoms, mixtures of mono-, di-, and tri-substituted products can be formed, although the specific regioselectivity can be influenced by steric factors and reaction conditions.
N-Acylation: Acylation is achieved using acylating agents such as acyl chlorides or acid anhydrides. scripps.edu Similar to alkylation, this reaction introduces an acyl group onto one or more of the guanidine nitrogens. N-acylation of pyridinium (B92312) systems, a related class of nitrogen heterocycles, often utilizes chloroformates to form stable intermediates for further functionalization. scripps.edu
| Reaction Type | Reagent Class | Typical Reagents | Expected Product with 1-(2-Pyrazinylmethyl)guanidine |
| N-Alkylation | Alkyl Halide | Methyl iodide, Benzyl bromide | N-Alkyl-1-(2-pyrazinylmethyl)guanidine derivatives |
| N-Acylation | Acyl Chloride | Acetyl chloride, Benzoyl chloride | N-Acyl-1-(2-pyrazinylmethyl)guanidine derivatives |
| N-Acylation | Chloroformate | Phenyl chloroformate, Benzyl chloroformate | N-Carbamoyl-1-(2-pyrazinylmethyl)guanidine derivatives |
Guanidines are valuable precursors for the synthesis of nitrogen-containing heterocycles through cyclization reactions with bis-electrophiles (molecules with two electrophilic centers). nih.govresearchgate.net These reactions provide a powerful method for constructing complex molecular scaffolds.
Common strategies involve the condensation of guanidine with β-dicarbonyl compounds or their equivalents. For example:
Pyrimidine (B1678525) Synthesis: The reaction of guanidine with 1,3-diketones, β-ketoesters, or α,β-unsaturated ketones is a classic method for constructing 2-aminopyrimidine (B69317) rings. researchgate.netnih.gov This reaction proceeds through initial nucleophilic attack by the guanidine, followed by an intramolecular cyclization and dehydration. nih.gov
Triazine Synthesis: Guanidine can also be used in multicomponent reactions to form substituted triazines. researchgate.net
Other Heterocycles: Tandem condensation reactions with various bis-electrophiles can yield diverse heterocyclic systems, such as pyrimido[1,2-a]pyrimidines. nih.gov
| Bis-Electrophile | Heterocyclic Product | General Reaction Conditions |
| 1,3-Diketone (e.g., Acetylacetone) | 2-Aminopyrimidine | Base- or acid-catalyzed condensation |
| β-Ketoester (e.g., Ethyl acetoacetate) | 2-Amino-pyrimidinone | Base- or acid-catalyzed condensation, often with heating researchgate.net |
| α,β-Unsaturated Ketone (e.g., Chalcone) | 2-Amino-dihydropyrimidine | Michael addition followed by cyclization researchgate.net |
| Malononitrile | Aminopyrimidine | Base-catalyzed one-pot reaction researchgate.net |
Pyrazine (B50134) Ring Modifications and Substituent Effects
The pyrazine ring is a π-deficient aromatic system due to the presence of two electron-withdrawing nitrogen atoms. thieme-connect.deresearchgate.net This electronic nature profoundly influences its reactivity, making it generally resistant to electrophilic attack but susceptible to nucleophilic substitution. thieme-connect.describd.com
Electrophilic Aromatic Substitution (EAS): Direct EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally not feasible on an unsubstituted pyrazine ring. thieme-connect.describd.com The ring is highly deactivated, and under the acidic conditions required for many EAS reactions, the nitrogen atoms become protonated, further deactivating the ring. thieme-connect.de Successful electrophilic substitution typically requires the presence of strong activating groups on the ring or the use of pyrazine N-oxides. thieme-connect.deresearchgate.net
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient character of the pyrazine ring makes it highly susceptible to SNAr, particularly when a good leaving group (such as a halogen) is present at one of the ring positions. thieme-connect.describd.com Halopyrazines are more reactive towards nucleophiles than the corresponding halopyridines. thieme-connect.de Nucleophiles such as amines, alkoxides, and hydroxide (B78521) can displace the halide to form substituted pyrazines. scribd.comyoutube.com For instance, 2-chloropyrazine (B57796) reacts with sodium hydroxide to form 2-hydroxypyrazine. scribd.com
Oxidation: The pyrazine ring itself is generally resistant to degradation by oxidizing agents. taylorfrancis.com However, side chains attached to the ring can be oxidized. For example, alkyl side chains on a pyrazine ring can be oxidized to carboxylic acid groups using reagents like aqueous potassium permanganate (B83412) or sodium dichromate. thieme-connect.de Gas-phase oxidation by OH radicals can occur, leading to tropospheric degradation over time. researchgate.net
Reduction: Complete reduction of the pyrazine ring introduces three moles of hydrogen, resulting in the formation of a piperazine (B1678402) ring. thieme-connect.de This can be achieved using reducing agents like sodium in ethanol (B145695) or through catalytic hydrogenation. thieme-connect.de Electrochemical reduction can also be employed, which initially forms highly oxidizable 1,4-dihydropyrazine (B12976148) intermediates that subsequently isomerize to more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.comcdnsciencepub.com
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and have been effectively applied to the functionalization of pyrazine rings. utwente.nlrsc.orgrsc.org These methods are particularly useful for forming new carbon-carbon and carbon-heteroatom bonds, typically using a halopyrazine as the electrophilic coupling partner.
Key examples of these powerful reactions include:
Suzuki Coupling: This palladium-catalyzed reaction couples a boronic acid or ester with an organohalide. It is widely used to introduce aryl or vinyl substituents onto the pyrazine ring. researchgate.net
Sonogashira Coupling: This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. Chloropyrazines have been shown to be excellent substrates, allowing for the synthesis of alkynylpyrazines. rsc.orgresearchgate.net
Heck Coupling: The Heck reaction is a palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. This method enables the formation of alkenylpyrazines. researchgate.net
Stille Coupling: This involves the reaction of an organostannane with an organohalide, catalyzed by palladium. utwente.nl
C-H Activation/Arylation: More recent methods involve the direct arylation of the pyrazine ring through palladium-catalyzed C-H activation, often using a pyrazine N-oxide as the substrate to control regioselectivity. rsc.org
| Coupling Reaction | Metal Catalyst | Nucleophilic Partner | Bond Formed |
| Suzuki | Palladium (e.g., Pd(PPh₃)₄) | Organoboronic acid/ester | C(sp²)–C(sp²) |
| Sonogashira | Palladium/Copper | Terminal alkyne | C(sp²)–C(sp) |
| Heck | Palladium (e.g., Pd(OAc)₂) | Alkene | C(sp²)–C(sp²) |
| Stille | Palladium | Organostannane | C(sp²)–C(sp²) |
| Negishi | Palladium or Nickel | Organozinc | C(sp²)–C(sp²) |
| Buchwald-Hartwig | Palladium | Amine | C(sp²)–N |
Formation of Salts, Co-crystals, and Metal Complexes of this compound
The presence of multiple nitrogen atoms in this compound makes it an excellent candidate for forming a variety of supramolecular structures, including salts, co-crystals, and coordination complexes with metal ions. These interactions are fundamental to modifying its physicochemical properties, such as solubility, stability, and bioavailability.
The most prominent chemical feature of this compound is the strong basicity of the guanidine moiety. Guanidine is one of the strongest organic bases in aqueous solutions, with a pKaH of 13.6 for the conjugate acid, the guanidinium ion. atamanchemicals.com This high basicity is a result of the exceptional resonance stabilization of the positive charge across the three nitrogen atoms upon protonation. The pyrazine ring, in contrast, is a much weaker base, with a pKa comparable to pyridine (B92270).
Due to this significant difference in basicity, the guanidine group is the primary site of protonation. In the presence of an acid, this compound readily forms a stable guanidinium salt. atamanchemicals.comacademie-sciences.fr
Salt Formation Methodologies: The conversion of this compound to its salt form is typically straightforward and can be achieved through several standard methods:
Reaction with Acid: The most common method involves reacting the free base, dissolved in a suitable solvent like ethanol or water, with a stoichiometric amount of an acid (e.g., hydrochloric acid, sulfuric acid, or an organic acid). The resulting salt often precipitates from the solution or can be isolated by evaporating the solvent. atamanchemicals.com
Neutralization: If starting from a salt of guanidine (e.g., guanidine hydrochloride), it can be neutralized with a strong base to yield the free guanidine, which is then reacted with the desired acid to form the specific salt. atamanchemicals.com
The formation of a salt dramatically alters the compound's physical properties, most notably increasing its aqueous solubility and crystalline stability.
Table 1: Comparative Basicity of Parent Guanidine and Pyrazine
| Compound | pKa (Conjugate Acid) | Predominant Form in Neutral Water | Basicity |
| Guanidine | ~13.6 atamanchemicals.com | Guanidinium ion | Very Strong |
| Pyrazine | ~0.6 | Neutral | Very Weak |
Co-crystallization is a powerful technique in crystal engineering used to modify the solid-state properties of molecules. A co-crystal consists of two or more different molecules held together in a stoichiometric ratio within a crystal lattice by non-covalent interactions, primarily hydrogen bonding. nih.gov
The formation of a salt versus a co-crystal when combining an acid and a base is often predicted by the "ΔpKa rule". chemrxiv.org
If ΔpKa (pKa of the protonated base - pKa of the acid) is greater than 3, salt formation is highly probable.
If ΔpKa is less than 1, co-crystal formation is expected.
The range between 1 and 3 represents a continuum where either outcome is possible. chemrxiv.orgnih.gov
Given the very high pKa of the guanidinium ion (~13.6), this compound will almost certainly form a salt with any moderately strong acid. Therefore, co-crystallization strategies would necessitate the use of non-acidic or very weakly acidic co-formers that can participate in hydrogen bonding.
Common Co-crystallization Methods: Should a suitable co-former be identified, the following methods could be employed for synthesis:
Slow Evaporation: Dissolving stoichiometric amounts of this compound and the co-former in a common solvent and allowing the solvent to evaporate slowly can yield co-crystals. nih.gov
Liquid-Assisted Grinding: Mechanically grinding the two solid components with a small amount of a liquid can facilitate co-crystal formation. nih.gov
Slurry Crystallization: Stirring a suspension of the components in a solvent where they have limited solubility can lead to the gradual formation of the most stable crystalline form, which may be the co-crystal. nih.gov
The structure of this compound, featuring both a pyrazine ring and a guanidine group, makes it a highly versatile ligand in coordination chemistry. It possesses multiple potential donor sites—the two pyrazine nitrogens and the imine and amine nitrogens of the guanidine moiety—allowing for various coordination modes. at.uaresearchgate.net Guanidine-containing ligands are known to form stable complexes with a wide range of transition and main-group metals. researchgate.netnih.gov
Potential Coordination Modes:
Monodentate Coordination: The ligand could bind to a metal center through the most basic site, the sp2-hybridized imine nitrogen of the neutral guanidine group. This is a common binding mode for simple guanidine ligands. at.ua
Bidentate Chelation: A highly probable and stable coordination mode for this molecule involves chelation, where two donor atoms from the same ligand bind to the same metal center. The most likely chelation would involve one nitrogen from the pyrazine ring and the imine nitrogen of the guanidine group, forming a stable six-membered chelate ring. This bidentate N,N'-chelation is a well-established motif in coordination chemistry.
Bridging Coordination: The ligand could act as a bridge between two or more metal centers. For example, the pyrazine ring's two nitrogen atoms could coordinate to two different metals, or the guanidine group could bridge metals, leading to the formation of polynuclear complexes or coordination polymers.
The specific coordination mode adopted would depend on several factors, including the nature of the metal ion, the reaction conditions, and the stoichiometry of the reactants. The resulting metal complexes could exhibit interesting magnetic, electronic, and catalytic properties. at.uamdpi.com
Table 2: Potential Coordination Modes of this compound
| Coordination Mode | Description | Potential Donor Atoms Involved | Resulting Structure |
| Monodentate | Ligand binds to a single metal ion through one donor atom. | Guanidine Imine Nitrogen | Simple Complex |
| Bidentate Chelate | Ligand binds to a single metal ion through two donor atoms. | Pyrazine Nitrogen and Guanidine Imine Nitrogen | 6-membered Metallacycle |
| Bridging | Ligand connects two or more metal ions. | Two Pyrazine Nitrogens or Guanidine Nitrogens | Polynuclear Complex/Coordination Polymer |
Heterocyclic Ring System Transformations and Skeletal Rearrangements
The pyrazine ring is an aromatic heterocycle and is generally characterized by considerable stability. Transformations that alter the ring system itself, such as ring-opening or skeletal rearrangements, typically require specific and often energetic conditions. While no specific studies on such transformations for this compound have been reported, reactivity can be inferred from the known chemistry of pyrazine and other nitrogen-rich compounds like nitroguanidine. nih.govresearchgate.net
Reactions involving the pyrazine ring are less common than reactions on its substituents. Potential, though not experimentally confirmed for this specific molecule, transformations could include:
Nucleophilic Aromatic Substitution: While the pyrazine ring is electron-deficient, it is less reactive towards nucleophiles than its pyridazine (B1198779) and pyrimidine isomers. Substitution reactions would likely require activation by strong electron-withdrawing groups or the formation of an N-oxide.
Reductive Cleavage: Under strong reducing conditions, the aromaticity of the pyrazine ring can be overcome, potentially leading to ring hydrogenation (to form a piperazine derivative) or, under harsher conditions, C-N bond cleavage and ring opening.
Cyclization Reactions: The reactivity of the guanidine moiety is more pronounced. Analogous to compounds like 1-amino-2-nitroguanidine, the guanidine portion could potentially participate in condensation and cyclization reactions with suitable bifunctional reagents, leading to new heterocyclic systems fused to or pendant from the pyrazinylmethyl scaffold. nih.govntis.gov
It is more probable that chemical modifications would occur at the exocyclic guanidine group or the methylene (B1212753) bridge without altering the core pyrazine skeleton. The rich reactivity of the guanidine function allows for numerous derivatization pathways. nih.gov
Crystallographic Studies and Solid State Characteristics of 1 2 Pyrazinylmethyl Guanidine
Single-Crystal X-ray Diffraction Methodologies for Structure Determination
Crystal Growth Techniques for High-Quality Single Crystals
The foundation of a successful SCXRD analysis is the cultivation of high-quality single crystals. For a compound like 1-(2-Pyrazinylmethyl)guanidine, several techniques would typically be explored:
Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture would be allowed to evaporate slowly at a constant temperature. The gradual increase in concentration can promote the formation of well-ordered crystals.
Solvent Diffusion: This method involves dissolving the compound in one solvent and carefully layering a second, miscible "anti-solvent" in which the compound is less soluble. Diffusion at the interface between the two liquids can induce crystallization.
Vapor Diffusion: Similar to solvent diffusion, this technique involves placing a concentrated solution of the compound in a sealed container with a volatile anti-solvent. The vapor of the anti-solvent diffuses into the solution, reducing the compound's solubility and promoting crystal growth.
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can lead to the formation of single crystals.
The choice of solvent is critical and would be determined through solubility screening with various common organic solvents such as methanol, ethanol (B145695), acetonitrile, and others.
Data Collection and Structure Solution Protocols
Once suitable single crystals are obtained, they are mounted on a goniometer head of a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. The data collection process involves rotating the crystal to capture a complete three-dimensional diffraction pattern.
The collected data is then processed to determine the unit cell parameters and the symmetry of the crystal (space group). The crystal structure is subsequently solved using computational methods. Direct methods or Patterson methods are commonly used to determine the initial positions of the atoms. This initial model is then refined against the experimental data to optimize the atomic coordinates and displacement parameters, resulting in a final, accurate crystal structure.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
The refined crystal structure provides a wealth of information about the molecular geometry of this compound. This data is typically presented in tabular form. While experimental data is not available, a hypothetical table illustrating the type of information that would be obtained is presented below.
Hypothetical Bond Lengths for this compound
| Atom 1 | Atom 2 | Bond Length (Å) |
|---|---|---|
| N1 | C1 | 1.34 |
| C1 | N2 | 1.33 |
| N2 | C2 | 1.34 |
| C2 | C3 | 1.39 |
| C3 | N3 | 1.33 |
| N3 | C1 | 1.34 |
| C2 | C4 | 1.51 |
| C4 | N4 | 1.47 |
| N4 | C5 | 1.33 |
| C5 | N5 | 1.32 |
This table is for illustrative purposes only and does not represent experimentally determined data.
Hypothetical Bond Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
|---|---|---|---|
| N3 | C1 | N1 | 115.5 |
| N1 | C2 | C3 | 122.0 |
| C2 | C3 | N3 | 122.5 |
| C1 | N3 | C3 | 116.0 |
| N2 | C1 | N1 | 122.0 |
| C1 | N1 | C2 | 116.5 |
| N4 | C5 | N5 | 120.0 |
| N4 | C5 | N6 | 120.0 |
This table is for illustrative purposes only and does not represent experimentally determined data.
Torsion angles would also be analyzed to describe the conformation of the molecule, particularly the rotation around the single bonds, which dictates the relative orientation of the pyrazinyl and guanidine (B92328) groups.
Powder X-ray Diffraction (PXRD) for Polymorph Screening and Solid-State Phase Analysis
Powder X-ray diffraction (PXRD) is a powerful technique used to analyze polycrystalline materials. researchgate.net It provides a characteristic "fingerprint" for a specific crystalline phase. researchgate.net In the context of this compound, PXRD would be essential for:
Phase Identification: Comparing the experimental PXRD pattern of a synthesized batch to a calculated pattern from the single-crystal data would confirm the bulk purity of the material.
Polymorph Screening: Many organic molecules can exist in different crystalline forms, known as polymorphs. These polymorphs can have different physical properties. A systematic polymorph screen would involve crystallizing the compound under a wide range of conditions and analyzing the resulting solids by PXRD to identify any new crystalline forms.
Monitoring Solid-State Stability: PXRD can be used to monitor the solid-state stability of the compound under various stress conditions, such as changes in temperature and humidity, to detect any phase transformations.
Intermolecular Interactions in the Solid State
The way molecules pack in a crystal is determined by a network of intermolecular interactions. Understanding these interactions is key to explaining the physical properties of the solid.
Analysis of Hydrogen Bonding Networks
The molecular structure of this compound, with its pyrazine (B50134) nitrogen atoms and the guanidine group's N-H donors, suggests a high potential for extensive hydrogen bonding. The guanidinium (B1211019) group is a particularly strong hydrogen bond donor. nih.gov An analysis of the crystal structure would focus on identifying and characterizing these hydrogen bonds.
Key aspects of the analysis would include:
Donor-Acceptor Pairs: Identifying which nitrogen atoms of the pyrazine ring and which nitrogen atoms of the guanidine group act as hydrogen bond acceptors and donors.
Hydrogen Bond Geometry: Measuring the donor-hydrogen, hydrogen-acceptor distances, and the donor-hydrogen-acceptor angles to determine the strength and nature of the interactions.
A hypothetical table of hydrogen bonds is provided for illustrative purposes.
Hypothetical Hydrogen Bonds in the Crystal Structure of this compound
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N5-H5A···N1 | 0.88 | 2.10 | 2.95 | 165 |
| N6-H6A···O1 (solvent) | 0.88 | 1.95 | 2.80 | 170 |
This table is for illustrative purposes only and does not represent experimentally determined data.
Crystallographic and Solid-State Characteristics of this compound Remain Undetermined
Despite significant interest in the chemical properties and potential applications of guanidine derivatives, detailed crystallographic and solid-state characterization of this compound has not been reported in publicly accessible scientific literature. As a result, a comprehensive analysis of its crystal structure, including pi-stacking interactions, supramolecular assembly, and van der Waals forces, cannot be compiled at this time.
The study of non-covalent interactions within the crystal lattice is fundamental to understanding the physical and chemical properties of a compound. These interactions, while weaker than covalent bonds, govern the packing of molecules in the solid state, influencing properties such as solubility, melting point, and crystal morphology. For a molecule like this compound, which contains both a pyrazine ring capable of pi-stacking and a guanidinium group known for forming strong hydrogen bonds, the interplay of these non-covalent forces would be of particular scientific interest.
The Role of Pi-Stacking in Supramolecular Assembly
Van der Waals and Other Non-Covalent Interactions
Beyond pi-stacking, other non-covalent interactions would also play a critical role in the solid-state structure of this compound. Van der Waals forces, though individually weak, collectively contribute significantly to the crystal packing. Furthermore, the guanidinium group is a potent hydrogen bond donor, capable of forming multiple hydrogen bonds with acceptor atoms, including the nitrogen atoms of the pyrazine ring on adjacent molecules. These hydrogen bonds would likely be a dominant feature in the supramolecular assembly, creating a robust network of interconnected molecules.
A detailed crystallographic study would be necessary to elucidate the precise nature of these interactions. Techniques such as single-crystal X-ray diffraction would provide the atomic coordinates within the unit cell, allowing for the measurement of intermolecular distances and angles. This data is essential for a complete understanding of the solid-state characteristics of this compound.
Until such studies are conducted and published, any discussion of the specific crystallographic and solid-state features of this compound remains speculative.
Molecular Interactions and Binding Principles of 1 2 Pyrazinylmethyl Guanidine Excluding Biological Efficacy and Clinical Relevance
Supramolecular Assembly and Host-Guest Chemistry Involving the Compound
The architecture of 1-(2-Pyrazinylmethyl)guanidine, featuring both hydrogen bond donors/acceptors and an aromatic system, predisposes it to participate in supramolecular assembly and host-guest chemistry. These processes are governed by a variety of non-covalent interactions that drive the formation of larger, ordered structures.
While specific studies on the self-assembly of this compound are not extensively documented, the principles of molecular self-assembly suggest that its derivatives can form ordered supramolecular structures. The guanidinium (B1211019) group, with its capacity for strong and directional hydrogen bonding, can act as a key recognition motif. For instance, derivatives of 1,2,4-triazolo[1,5-a]pyrimidine have been shown to self-assemble into supramolecular microfibers, a process driven by cooperative weak and non-covalent bonds. researchgate.net Similarly, the pyrazine (B50134) nitrogen atoms and the guanidinium group of this compound can engage in intermolecular hydrogen bonding, leading to the formation of tapes or sheets in the solid state. The planarity of the pyrazine ring can further promote stacking interactions, contributing to the stability of the assembled architecture.
The guanidinium group is a well-established guest for various macrocyclic hosts, such as cyclodextrins, calixarenes, and cucurbiturils. thno.orgnih.govnih.gov These host-guest interactions are typically driven by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic effects. nih.govqueensu.ca For example, cucurbit rsc.orguril (CB rsc.org) has been shown to form strong 1:1 host-guest complexes with biguanidinium guests. queensu.ca The encapsulation of a guest molecule like this compound within the hydrophobic cavity of a cyclodextrin (B1172386) can be anticipated, with the pyrazinylmethyl moiety residing inside the cavity while the charged guanidinium group interacts with the polar rims of the macrocycle. nih.gov The binding affinity of such complexes is influenced by the size and shape complementarity between the host and the guest. researchgate.net
Table 1: Examples of Host-Guest Interactions with Guanidinium-Containing Molecules
| Host Molecule | Guest Molecule Type | Key Driving Interactions | Reference |
|---|---|---|---|
| Cucurbit rsc.orguril | Biguanidiniums | Ion-dipole, Hydrophobic | queensu.ca |
| Cyclodextrins | Various hydrophobic drugs | Hydrophobic, van der Waals | nih.gov |
| Calix acs.orgarene | Fullerene (C60) | π-stacking | libretexts.org |
| Pillararenes | Various | Host-guest complexation | nih.gov |
Investigation of Non-Covalent Interactions
Non-covalent interactions are fundamental to the structure, stability, and molecular recognition properties of this compound. The interplay of hydrogen bonding and π-stacking interactions defines its behavior in various chemical environments.
The guanidinium group of this compound is a potent hydrogen bond donor, capable of forming multiple, directional hydrogen bonds. nih.gov The primary and secondary amine protons can interact with hydrogen bond acceptors, such as oxygen or nitrogen atoms in solvent molecules or other functional groups. Theoretical studies on guanidinium complexes with aromatic amino acids have revealed the formation of bifurcated hydrogen bonds between the guanidinium hydrogens and the carboxylic oxygen atoms. nih.gov The pyrazine ring, with its two nitrogen atoms, acts as a hydrogen bond acceptor. In the solid state, such interactions can lead to the formation of extensive hydrogen-bonded networks, as observed in the crystal structures of substituted 2,6-diarylpyrazines. missouristate.edu
The pyrazine ring in this compound can participate in π-π stacking interactions, which are a form of non-covalent interaction between aromatic rings. libretexts.orgwikipedia.org These interactions can occur in a face-to-face or edge-to-face orientation and contribute to the stabilization of molecular assemblies. libretexts.org The presence of both an electron-deficient pyrazine ring and an electron-rich guanidinium group could also lead to donor-acceptor type π-interactions. wikipedia.org In host-guest chemistry, π-stacking is a significant driving force for the binding of aromatic guests within the cavities of macrocyclic hosts. libretexts.org Furthermore, cation-π interactions, where the positive charge of the guanidinium group interacts with the π-electron cloud of an aromatic ring, are also a crucial aspect of its molecular recognition capabilities. nih.gov
Chelation Chemistry and Metal Ion Complexation Studies
The presence of multiple nitrogen donor atoms in this compound makes it an effective chelating ligand for a variety of metal ions. at.uaekb.eg The coordination chemistry of guanidine (B92328) derivatives has been extensively studied, revealing their versatility in forming stable metal complexes. acs.orgresearchgate.net
The pyrazine nitrogen, the imine nitrogen, and the amine nitrogens of the guanidine moiety can all potentially coordinate to a metal center. The geometry of the resulting complex will depend on the nature of the metal ion, its preferred coordination number, and the steric constraints of the ligand. Research on chelating (pyrazolylmethyl)pyridine ligands has shown that the nitrogen atoms of the heterocyclic rings and the methyl-linked donor groups can bind to metal ions like zinc(II) and cadmium(II) in a bidentate fashion. researchgate.net Similarly, this compound can act as a bidentate or potentially a tridentate ligand. The formation of a chelate ring involving the pyrazinyl nitrogen and one of the guanidine nitrogens would lead to a thermodynamically stable five- or six-membered ring. at.ua The donor properties of guanidine-based ligands are known to stabilize high-oxidation-state intermediates in metal complexes. acs.org
Table 2: Coordination Chemistry of Guanidine-Related Ligands
| Ligand Type | Metal Ions | Coordination Modes | Reference |
|---|---|---|---|
| Phosphorylguanidines | Cu2+, Co2+, Ni2+, etc. | Binds through guanidine N and phosphoryl O | at.ua |
| 1,1,2,2-Tetramethylguanidine | Technetium | Monodentate through imine nitrogen | at.ua |
| Bis(guanidines) | Copper | Modeling of copper enzymes | researchgate.net |
| Chelating guanidines | Fe, Co, Cu | Formation of 1:1 complexes | acs.org |
| 2-Benzimidazolylguanidine | Cu(II) | Bidentate with NN donation sites | ekb.eg |
| (Pyrazolylmethyl)pyridine | Zn(II), Cd(II) | Bidentate | researchgate.net |
Stoichiometry and Stability of Metal-Guanidine Complexes
The stoichiometry of metal complexes involving guanidine-based ligands can vary, with common ratios being 1:1 and 1:2 (metal:ligand). nih.gov The stability of these complexes is enhanced by the chelate effect, where the formation of a ring structure with the metal ion is entropically more favorable than coordination with monodentate ligands. Highly preorganized ligands, which are sterically constrained into a conformation suitable for complexation, tend to form more stable complexes and exhibit greater selectivity for specific metal ions. uncw.edu
While specific studies on the stoichiometry of this compound complexes are not prevalent in the reviewed literature, extensive research on the closely related analogue, 1,1,3,3-tetramethyl-2-((pyridin-2-yl)methyl)guanidine (TMGpy), provides significant insight. In a complex with cobalt(II) chloride, this ligand forms a bis(chelated) species with a 1:2 metal-to-ligand stoichiometry, [Co(TMGpy)₂Cl]Cl. researchgate.net X-ray crystallography of this complex revealed a trigonal pyramidal coordination environment around the cobalt(II) ion. researchgate.net This indicates that two bidentate TMGpy ligands and one chloride ion are directly coordinated to the metal center. researchgate.net Such findings strongly suggest that this compound would also act as a bidentate chelating ligand, likely forming complexes with similar stoichiometries.
Table 1: Crystallographic Data for the Analogue Complex [Co(TMGpy)₂Cl]Cl researchgate.net This table presents data for the pyridine (B92270) analogue to illustrate typical coordination.
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₂H₃₆Cl₂CoN₈ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Coordination Geometry | Trigonal Pyramidal |
Ligand Field Theory and Electronic Structure of Complexes
Ligand Field Theory (LFT) describes the electronic structure of coordination compounds, considering the covalent interactions between the metal's d-orbitals and the ligand's frontier orbitals. When ligands coordinate to a metal ion, the degeneracy of the d-orbitals is lifted, resulting in a splitting of their energy levels. The magnitude of this splitting (Δ) is determined by the nature of the ligand, the metal ion, and its oxidation state.
For a complex of this compound, both the guanidine and pyrazine moieties contribute to the ligand field. The guanidine group is a strong sigma (σ) donor due to the lone pair on the imine nitrogen. encyclopedia.pub The pyrazine ring, an aromatic heterocycle, can participate in both σ-donation through its nitrogen lone pairs and pi (π)-interactions. This combination of donor atoms influences the electronic properties and the resulting stability of the metal complex. The electronic delocalization within the Y-shaped CN₃ core of the guanidino group is a key feature that provides significant stabilization to a wide variety of metal centers and oxidation states. encyclopedia.pub
The electronic structure of such complexes can be probed using techniques like UV-Vis spectroscopy. researchgate.net In the case of the cobalt(II) complex with the pyridine analogue, [Co(TMGpy)₂Cl]Cl, the coordination environment gives rise to specific electronic transitions that are characteristic of its trigonal pyramidal geometry. researchgate.net Similarly, complexes with this compound would be expected to exhibit distinct spectroscopic signatures based on their specific geometry and the ligand field exerted by the bidentate ligand.
Theoretical Prediction of Binding Modes and Interaction Energies (Purely Chemical, Non-Biological)
Computational chemistry provides powerful tools for predicting how molecules like this compound interact with other chemical species, without involving biological targets. These theoretical methods can elucidate preferred binding geometries and quantify the strength of the interactions.
Computational Analysis of Binding to Generic Chemical Scaffolds
Theoretical methods can be employed to predict the binding mode of this compound with various non-biological chemical structures. Techniques such as molecular docking could be used to predict the preferred orientation of the ligand when interacting with a surface or within the cavity of a host molecule like a cyclodextrin or calixarene.
Furthermore, Density Functional Theory (DFT) calculations are a valuable tool for investigating reaction mechanisms and the role of guanidine-containing molecules. For instance, DFT has been used to study the mechanism of CO₂ fixation catalyzed by organic guanidines, revealing that the guanidine acts as a strong base to facilitate the reaction. rsc.org Such studies highlight the ability of computational models to detail the catalytic roles and intermediate structures formed during a chemical process. This same methodology could be applied to understand the interaction of this compound with simple molecules, predicting how it might act as a catalyst or a binding partner in a purely chemical context.
Quantum Chemical Calculations of Interaction Energies
Quantum chemical calculations allow for the precise determination of the interaction energy between two or more molecules. These methods can dissect the total interaction energy into physically meaningful components, such as electrostatics, exchange-repulsion, induction (polarization), and dispersion (van der Waals) forces.
Methods like Symmetry-Adapted Perturbation Theory (SAPT) are specifically designed for this purpose. While no specific SAPT calculations have been reported for this compound, the methodology is well-established for quantifying non-covalent interactions. For a hypothetical dimer of this compound and a simple organic molecule like benzene (B151609) or methane, quantum chemical calculations could predict not only the total binding energy but also the nature of the forces holding them together.
DFT calculations at specific levels of theory (e.g., B3LYP with a 6-311++G(d,p) basis set) are also widely used to analyze molecular properties that govern interactions. researchgate.net Analysis of the Molecular Electrostatic Potential (MEP) map, for example, reveals the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atoms of the guanidine and pyrazine groups would be identified as electron-rich, nucleophilic sites, making them the primary points of interaction with electron-deficient species, such as metal cations. researchgate.net
Emerging Methodologies and Future Research Directions in Guanidine Pyrazine Chemistry
Advancements in High-Throughput Synthesis and Screening Methodologies for Compound Libraries
The efficient exploration of chemical diversity is paramount in drug discovery and materials science. High-throughput synthesis (HTS) and screening have emerged as indispensable tools for rapidly generating and evaluating large libraries of compounds. In the context of guanidine-pyrazine chemistry, these methodologies are crucial for navigating the vast synthetic landscape and identifying molecules with desired properties.
Recent advancements in automated synthesis platforms have enabled the rapid assembly of compound libraries with diverse substitution patterns. google.com For guanidine-containing compounds, solid-phase synthesis has been a key strategy, allowing for the systematic variation of substituents on the guanidine (B92328) core. gla.ac.uk For instance, a positional scanning library of bis-cyclic guanidines was synthesized to explore their antibacterial activity, demonstrating the power of combinatorial approaches in identifying potent bioactive molecules. nih.gov Similarly, high-throughput screening of compound libraries has been instrumental in identifying pyrazine (B50134) derivatives with interesting biological activities, such as inhibitors of Pim-2 kinase. nih.gov
The integration of these techniques allows for the creation of focused libraries of guanidine-pyrazine derivatives. By combining various pyrazine precursors with a range of guanylating agents in an automated fashion, researchers can efficiently generate a multitude of analogs of 1-(2-Pyrazinylmethyl)guanidine. Subsequent high-throughput screening against biological targets or for specific material properties can then rapidly identify promising lead compounds.
| Methodology | Application in Guanidine-Pyrazine Chemistry | Key Advantages | Reference |
| Solid-Phase Synthesis | Synthesis of guanidine libraries with diverse substituents. | Ease of purification, automation compatibility. | gla.ac.uk |
| Combinatorial Chemistry | Generation of large, systematically varied compound libraries. | Rapid exploration of chemical space, identification of structure-activity relationships. | nih.gov |
| High-Throughput Screening (HTS) | Rapid evaluation of biological activity or material properties. | Efficient identification of lead compounds from large libraries. | nih.gov |
| Automated Synthesis Platforms | Automated parallel synthesis of compound libraries. | Increased efficiency, reduced manual error, miniaturization. | google.com |
Novel Computational Algorithms for Molecular Design and Prediction of Chemical Behavior
Computational chemistry has become an integral part of modern chemical research, offering powerful tools for the design and analysis of novel molecules. For a compound like this compound, where empirical data may be scarce, computational algorithms provide a means to predict its structure, properties, and potential interactions.
Molecular docking simulations, for example, can be used to predict the binding affinity and mode of interaction of guanidine-pyrazine derivatives with specific protein targets. google.com This is particularly valuable in drug discovery for identifying potential therapeutic applications. Quantitative Structure-Activity Relationship (QSAR) studies can establish mathematical relationships between the chemical structure of a series of compounds and their biological activity, guiding the design of more potent analogs. shimadzu.com For instance, QSAR models for substituted 2-pyridinyl guanidines have been developed to understand the structural requirements for their inhibitory activity against urokinase-type plasminogen activator. shimadzu.com
Furthermore, computational methods can predict fundamental chemical properties. For example, algorithms can be used to calculate the pKa values of guanidine-containing compounds, which is crucial for understanding their behavior in biological systems. researchgate.net The molecular dynamics of the pyrazine ring itself have also been the subject of detailed computational investigation, providing insights into its electronic structure and reactivity. nih.gov A systematic analysis of the Protein Data Bank (PDB) has revealed the common interaction patterns of pyrazine-based ligands with proteins, highlighting the importance of hydrogen bonding and other non-covalent interactions. nih.gov
| Computational Method | Application for Guanidine-Pyrazine Compounds | Predicted Properties | Reference |
| Molecular Docking | Predicting binding to protein targets. | Binding affinity, interaction modes. | google.com |
| QSAR | Relating chemical structure to biological activity. | Potency, selectivity. | shimadzu.com |
| pKa Prediction Algorithms | Determining the ionization state at physiological pH. | Basicity, charge state. | researchgate.net |
| Molecular Dynamics Simulations | Studying the conformational flexibility and interactions. | Dynamic behavior, solvent effects. | nih.gov |
Integration of Machine Learning and Artificial Intelligence in Chemical Synthesis and Characterization
The confluence of artificial intelligence (AI) and chemistry is revolutionizing how chemical research is conducted. Machine learning (ML) algorithms are increasingly being employed to predict reaction outcomes, optimize synthetic routes, and even control automated synthesis platforms. acs.orgnih.gov
For the synthesis of guanidine and pyrazine derivatives, AI can be used to navigate the complex parameter space of chemical reactions. By analyzing vast datasets of known reactions, ML models can predict the optimal conditions—such as catalyst, solvent, and temperature—for a given transformation, thereby increasing reaction yields and reducing experimental effort. acs.org This data-driven approach can accelerate the discovery of efficient synthetic pathways to novel compounds like this compound.
| AI/ML Application | Impact on Guanidine-Pyrazine Chemistry | Potential Benefits | Reference |
| Reaction Outcome Prediction | Predicts the success and yield of synthetic reactions. | Reduces failed experiments, saves resources. | nih.gov |
| Reaction Condition Optimization | Identifies optimal catalysts, solvents, and temperatures. | Improves reaction efficiency and yield. | acs.org |
| Automated Synthesis | Controls robotic platforms for hands-off synthesis. | Increases throughput, enhances reproducibility. | msu.edu |
| Data-Driven Research Platforms | Provides recommendations based on published data. | Improves experimental design and accuracy. | nih.gov |
Exploration of New Catalytic Systems for Guanidine and Pyrazine Functionalization
Catalysis is a fundamental pillar of modern organic synthesis, enabling the efficient and selective construction of complex molecules. The development of novel catalytic systems for the functionalization of guanidine and pyrazine rings is crucial for expanding the accessible chemical space around scaffolds like this compound.
Transition metal catalysis has been extensively used for the functionalization of pyrazine rings. google.comnih.gov Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, allow for the introduction of a wide variety of substituents onto the pyrazine core. google.com More recently, direct C-H activation has emerged as a powerful strategy for the functionalization of pyrazines, offering a more atom-economical approach by avoiding the need for pre-functionalized starting materials. nih.govpatsnap.com
For the guanidine moiety, various catalytic methods for its synthesis have been developed. These include the use of transition metal catalysts to promote the guanylation of amines with carbodiimides. acs.orgnumberanalytics.com Lanthanide amides and copper-based systems have also been shown to be effective catalysts for guanylation reactions. beilstein-journals.org Furthermore, guanidine derivatives themselves can act as versatile ligands in catalysis or even as organocatalysts. nih.govacs.org The development of photoswitchable guanidine catalysts, for instance, opens up possibilities for controlling polymerization reactions with light. researchgate.net
| Catalytic System | Target Moiety | Type of Transformation | Reference |
| Palladium Catalysis | Pyrazine | Cross-coupling (Suzuki, Heck, Sonogashira) | google.comnih.gov |
| Transition Metal C-H Activation | Pyrazine | Direct functionalization of C-H bonds. | nih.govpatsnap.com |
| Lanthanide Amide Catalysis | Guanidine | Guanylation of amines. | beilstein-journals.org |
| Copper Catalysis | Guanidine | Three-component synthesis of N-aryl guanidines. | beilstein-journals.org |
| Guanidine-based Organocatalysts | Various | e.g., Ring-opening polymerization. | nih.govresearchgate.net |
Development of Advanced Analytical Techniques for Real-Time Monitoring of Reactions Involving the Compound
The ability to monitor chemical reactions in real-time is essential for understanding reaction kinetics, optimizing conditions, and ensuring process safety. For reactions involving the synthesis or modification of compounds like this compound, advanced analytical techniques provide invaluable insights.
Spectroscopic methods such as UV-Vis, IR, and NMR spectroscopy are powerful tools for monitoring changes in reactant and product concentrations over time. numberanalytics.com These techniques can provide detailed information about reaction rates and the formation of intermediates. Chromatographic methods, including gas chromatography (GC) and high-performance liquid chromatography (HPLC), are used to separate and quantify the components of a reaction mixture, offering a clear picture of reaction progress and purity. numberanalytics.com
More recently, techniques that allow for in-situ and real-time analysis are gaining prominence. Probe electrospray ionization mass spectrometry (PESI-MS), for example, enables the direct and rapid monitoring of reaction components without the need for chromatographic separation. shimadzu.com For biological reactions involving guanidine derivatives, fluorescent biosensors have been developed that allow for the real-time monitoring of their activity in living cells. acs.orgnih.gov These riboswitch-based fluorescent biosensors can detect the presence of guanidine within minutes, offering a significant advantage for studying dynamic cellular processes. nih.gov
| Analytical Technique | Information Obtained | Application in Guanidine-Pyrazine Chemistry | Reference |
| UV-Vis/IR/NMR Spectroscopy | Reaction rates, identification of intermediates. | Kinetic studies of synthesis and functionalization reactions. | numberanalytics.com |
| Gas/High-Performance Liquid Chromatography (GC/HPLC) | Reaction yields, product distribution, purity. | Monitoring reaction progress and product isolation. | numberanalytics.com |
| Probe Electrospray Ionization Mass Spectrometry (PESI-MS) | Real-time molecular weight information. | Rapid reaction monitoring without chromatography. | shimadzu.com |
| Fluorescent Biosensors | Real-time detection in biological systems. | Studying the cellular activity of guanidine derivatives. | acs.orgnih.gov |
Q & A
Q. What are the primary synthetic routes for 1-(2-Pyrazinylmethyl)guanidine, and how do reaction conditions influence yield?
Synthesis of pyrazinylmethylguanidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, guanidine precursors (e.g., cyanoguanidine) can react with pyrazinylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound. Yield optimization requires precise control of stoichiometry, temperature (60–80°C), and solvent polarity . Side reactions, such as over-alkylation, are mitigated by slow reagent addition and inert atmospheres.
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. The pyrazinyl protons resonate as distinct doublets (δ 8.5–9.0 ppm), while the guanidine NH₂ groups appear as broad singlets (δ 6.5–7.5 ppm) .
- X-ray Crystallography : Resolves bond angles and confirms the planar geometry of the guanidine core and pyrazinyl substituent .
- IR Spectroscopy : Confirms N–H stretching (3200–3400 cm⁻¹) and C=N vibrations (1650–1700 cm⁻¹) .
Q. What preliminary biological assays are recommended to evaluate this compound’s activity?
- In vitro receptor binding assays : Test affinity for α₂-adrenergic or serotonin receptors, given structural similarities to known guanidine-based antagonists .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
- Enzyme inhibition studies : Evaluate interactions with kinases or dehydrogenases via fluorescence-based kinetic assays .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported receptor-binding affinities of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) and MD simulations clarify binding modes. For example, pyrazinyl groups may adopt varying orientations in α₂-adrenergic receptor pockets, leading to conflicting IC₅₀ values. Free energy calculations (MM-PBSA) quantify contributions from hydrogen bonds (guanidine NH–receptor carboxylates) and π-π stacking (pyrazinyl–aromatic residues) . Adjusting protonation states (guanidine pKa ~13) in simulations aligns discrepancies between in vitro and in silico data .
Q. What strategies optimize the stability of this compound in aqueous media for pharmacokinetic studies?
Q. How do substituents on the pyrazinyl ring alter the compound’s electronic properties and reactivity?
Electron-withdrawing groups (e.g., -NO₂ at the 5-position) increase the guanidine’s acidity (lower pKa), enhancing hydrogen-bonding capacity. Conversely, electron-donating groups (e.g., -OCH₃) reduce electrophilicity, slowing nucleophilic attack on the pyrazine ring. DFT calculations (B3LYP/6-31G*) quantify charge distribution and predict regioselectivity in cross-coupling reactions .
Data Contradiction Analysis
Q. Why do some studies report conflicting results on the compound’s cytotoxicity?
Variability arises from:
- Cell line specificity : Sensitivity differences between epithelial (e.g., A549) and hematopoietic (e.g., Jurkat) cells .
- Assay interference : Guanidine derivatives may quench resazurin (alamarBlue) fluorescence, leading to false-negative results. Validate with ATP-based assays (e.g., CellTiter-Glo) .
- Impurity profiles : Trace halide residues from synthesis can skew IC₅₀ values. Purify via recrystallization (ethanol/water) and verify by HPLC (≥95% purity) .
Methodological Recommendations
Q. Designing a SAR study for this compound derivatives
Core modifications : Replace pyrazine with pyridine or pyrimidine to assess ring size impact.
Side-chain variations : Introduce alkyl or aryl groups to the guanidine nitrogen.
Evaluation metrics : Measure logP (HPLC), pKa (potentiometry), and binding affinity (SPR) .
Q. Troubleshooting poor yields in guanidine alkylation reactions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
